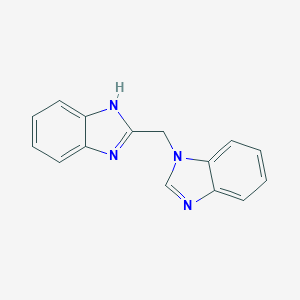![molecular formula C20H18N2O3S B498633 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-83-6](/img/structure/B498633.png)
1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonation: The indole core is reacted with a sulfonyl chloride (e.g., o-toluenesulfonyl chloride) in the presence of a base such as pyridine to introduce the sulfonamide group.
Reaction Conditions: The reaction is usually performed at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonamide group. Key steps include:
-
Formation of the Indole Core:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus.
Reaction Conditions: Typically, methanesulfonic acid (MsOH) is used as a catalyst, and the reaction is carried out under reflux conditions in methanol.
化学反应分析
Types of Reactions: 1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
相似化合物的比较
- 1-Methyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Comparison:
- Structural Differences: Variations in the alkyl or aryl groups attached to the indole core.
- Biological Activity: Differences in the potency and selectivity towards specific targets.
- Chemical Reactivity: Variations in reactivity due to different substituents.
1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-ethyl-N-(2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-22-17-11-12-18(14-8-6-9-15(19(14)17)20(22)23)26(24,25)21-16-10-5-4-7-13(16)2/h4-12,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTKJKQIFQXABH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
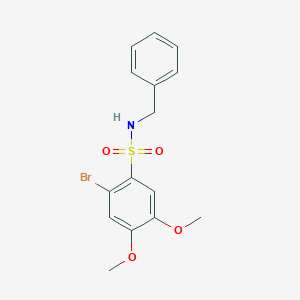
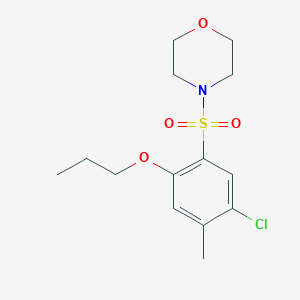
![2-{[4-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B498552.png)
![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)
![N-(4-{[2-(allyloxy)-3-ethoxybenzyl]amino}phenyl)acetamide](/img/structure/B498555.png)
![N-tert-butyl-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B498556.png)

![3-[(2-phenoxyethyl)sulfanyl]-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498560.png)
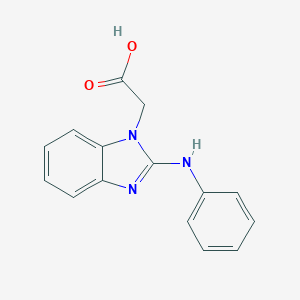
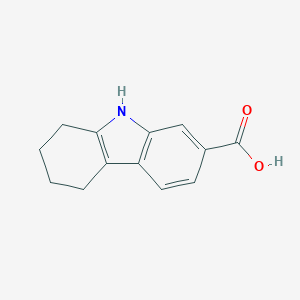
![1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone](/img/structure/B498566.png)
![{2-[(2-propyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B498570.png)
![{2-[(2-benzyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B498571.png)
